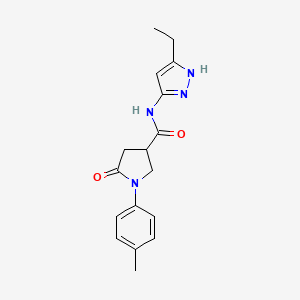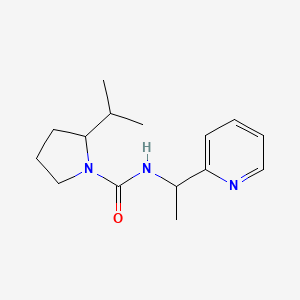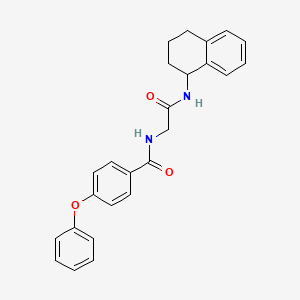![molecular formula C26H25N3O2 B7535028 4-[2-hydroxy-3-[[2-(1H-indol-3-yl)-2-phenylethyl]amino]propoxy]benzonitrile](/img/structure/B7535028.png)
4-[2-hydroxy-3-[[2-(1H-indol-3-yl)-2-phenylethyl]amino]propoxy]benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-hydroxy-3-[[2-(1H-indol-3-yl)-2-phenylethyl]amino]propoxy]benzonitrile, also known as K252a, is a natural product isolated from the soil fungus Nocardiopsis sp. It is a potent inhibitor of protein kinases and has been extensively studied for its potential therapeutic applications in various diseases.
Mechanism of Action
4-[2-hydroxy-3-[[2-(1H-indol-3-yl)-2-phenylethyl]amino]propoxy]benzonitrile inhibits protein kinases by binding to the ATP-binding site of the kinase domain. This binding prevents the transfer of phosphate groups to target proteins, leading to the inhibition of downstream signaling pathways. 4-[2-hydroxy-3-[[2-(1H-indol-3-yl)-2-phenylethyl]amino]propoxy]benzonitrile has been shown to inhibit various signaling pathways, including the PI3K/Akt/mTOR pathway, the MAPK/ERK pathway, and the JAK/STAT pathway.
Biochemical and Physiological Effects:
4-[2-hydroxy-3-[[2-(1H-indol-3-yl)-2-phenylethyl]amino]propoxy]benzonitrile has been shown to have various biochemical and physiological effects. In cancer cells, 4-[2-hydroxy-3-[[2-(1H-indol-3-yl)-2-phenylethyl]amino]propoxy]benzonitrile induces cell cycle arrest and apoptosis by inhibiting the PI3K/Akt/mTOR pathway and activating the p38 MAPK pathway. In neurodegenerative diseases, 4-[2-hydroxy-3-[[2-(1H-indol-3-yl)-2-phenylethyl]amino]propoxy]benzonitrile has been shown to protect neurons from oxidative stress and apoptosis by inhibiting the JNK pathway and activating the Nrf2 pathway. 4-[2-hydroxy-3-[[2-(1H-indol-3-yl)-2-phenylethyl]amino]propoxy]benzonitrile has also been shown to have anti-inflammatory and immunosuppressive effects by inhibiting the NF-κB pathway and suppressing cytokine production.
Advantages and Limitations for Lab Experiments
4-[2-hydroxy-3-[[2-(1H-indol-3-yl)-2-phenylethyl]amino]propoxy]benzonitrile has several advantages for lab experiments. It is a potent and specific inhibitor of protein kinases, making it a valuable tool for studying kinase signaling pathways. It has also been extensively studied for its potential therapeutic applications, making it a promising candidate for drug development. However, 4-[2-hydroxy-3-[[2-(1H-indol-3-yl)-2-phenylethyl]amino]propoxy]benzonitrile has some limitations. It has a low solubility in aqueous solutions, making it difficult to use in cell culture experiments. It also has a short half-life in vivo, limiting its potential as a therapeutic agent.
Future Directions
There are several future directions for research on 4-[2-hydroxy-3-[[2-(1H-indol-3-yl)-2-phenylethyl]amino]propoxy]benzonitrile. One direction is to study its potential therapeutic applications in combination with other drugs or therapies. Another direction is to develop more potent and selective inhibitors of protein kinases based on the structure of 4-[2-hydroxy-3-[[2-(1H-indol-3-yl)-2-phenylethyl]amino]propoxy]benzonitrile. Additionally, further research is needed to understand the mechanisms underlying the anti-inflammatory and immunosuppressive effects of 4-[2-hydroxy-3-[[2-(1H-indol-3-yl)-2-phenylethyl]amino]propoxy]benzonitrile.
Synthesis Methods
4-[2-hydroxy-3-[[2-(1H-indol-3-yl)-2-phenylethyl]amino]propoxy]benzonitrile can be synthesized chemically or extracted from Nocardiopsis sp. The chemical synthesis involves several steps, including the coupling of 4-bromobenzonitrile with 2-(1H-indol-3-yl)ethanol, followed by the addition of 3-aminopropyl alcohol and 2,3-epoxypropylamine. The final product is obtained by hydrolysis and purification. The yield of the chemical synthesis is low, and the process is complex and time-consuming. Therefore, the extraction from Nocardiopsis sp. is the preferred method.
Scientific Research Applications
4-[2-hydroxy-3-[[2-(1H-indol-3-yl)-2-phenylethyl]amino]propoxy]benzonitrile has been extensively studied for its potential therapeutic applications. It is a potent inhibitor of protein kinases, including receptor tyrosine kinases and serine/threonine kinases. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and suppress tumor growth in animal models. 4-[2-hydroxy-3-[[2-(1H-indol-3-yl)-2-phenylethyl]amino]propoxy]benzonitrile has also been studied for its potential neuroprotective effects in various neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and Huntington's disease. Additionally, 4-[2-hydroxy-3-[[2-(1H-indol-3-yl)-2-phenylethyl]amino]propoxy]benzonitrile has been studied for its potential anti-inflammatory and immunosuppressive effects.
properties
IUPAC Name |
4-[2-hydroxy-3-[[2-(1H-indol-3-yl)-2-phenylethyl]amino]propoxy]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O2/c27-14-19-10-12-22(13-11-19)31-18-21(30)15-28-16-24(20-6-2-1-3-7-20)25-17-29-26-9-5-4-8-23(25)26/h1-13,17,21,24,28-30H,15-16,18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVEICCSPGYMWGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CNCC(COC2=CC=C(C=C2)C#N)O)C3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-hydroxy-3-[[2-(1H-indol-3-yl)-2-phenylethyl]amino]propoxy]benzonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-hydroxy-N-[3-(2-methoxypropanoylamino)phenyl]-5-methylbenzamide](/img/structure/B7534955.png)
![N-[3-(2-methoxypropanoylamino)phenyl]naphthalene-1-carboxamide](/img/structure/B7534965.png)
![3-methoxy-N-[3-(2-methoxypropanoylamino)phenyl]-4-methylbenzamide](/img/structure/B7534972.png)

![1-[1-(2-methylphenyl)-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carbonyl]piperidine-4-carboxamide](/img/structure/B7534990.png)
![N-[(1-methylpyrazol-4-yl)methyl]-4-(1,3-thiazol-2-yl)-1,4-diazepane-1-carboxamide](/img/structure/B7534998.png)
![[3-Methyl-4-(3-methylphenyl)piperazin-1-yl]-pyridin-2-ylmethanone](/img/structure/B7534999.png)

![4-[(3-methylphenyl)methyl]-N-[(1-methylpyrrolidin-2-yl)methyl]piperazine-1-carboxamide](/img/structure/B7535019.png)
![N-(1,5-dimethyl-1H-pyrazol-4-yl)-5-[(2-methoxyphenoxy)methyl]furan-2-carboxamide](/img/structure/B7535023.png)
![1-(2,6-Dimethylmorpholin-4-yl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-one](/img/structure/B7535029.png)
![[2-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl] 4-methyl-3-morpholin-4-ylsulfonylbenzoate](/img/structure/B7535037.png)
![[4-(4-Methylphenyl)sulfonylpiperazin-1-yl]-(4-phenylmethoxyphenyl)methanone](/img/structure/B7535044.png)